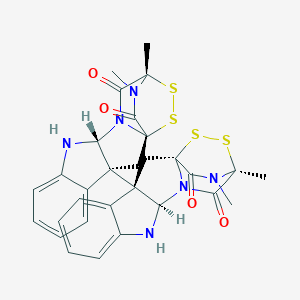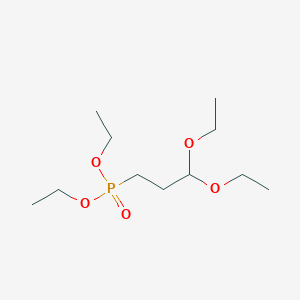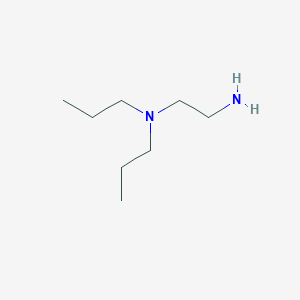
N1,N1-Dipropylethan-1,2-diamin
Übersicht
Beschreibung
N1,N1-Dipropylethane-1,2-diamine is a chemical compound that serves as a significant building block in the synthesis of various agrochemicals, pharmaceuticals, and organic materials. Its structural flexibility allows for the differentiation of nitrogens and supports diverse substitution patterns essential for chemical synthesis.
Synthesis Analysis
The synthesis of N1,N1-Dipropylethane-1,2-diamine and its derivatives often involves complex chemical reactions aiming to introduce specific functionalities. For instance, a synthesis approach was reported for a mono-protected C-deuterated ethylenediamine synthon from ethylene oxide, showcasing the compound's versatility in chemical modifications (Yang, Hong, & Bonnesen, 2012).
Molecular Structure Analysis
The molecular structure of 1,2-diphenylethane, closely related to N1,N1-Dipropylethane-1,2-diamine, has been studied using gas-phase electron diffraction, revealing predominantly antiperiplanar conformations and significant geometrical parameters like bond lengths and angles, providing insight into the structural characteristics of these compounds (Shen, 1998).
Chemical Reactions and Properties
Chemical reactions involving N1,N1-Dipropylethane-1,2-diamine derivatives highlight the compound's role in forming complex molecular architectures. For example, its use in creating C2-symmetric diamines via organocatalytic asymmetric Mannich reactions demonstrates its importance in synthesizing biologically active natural products and chiral molecular catalysts (Kano, Sakamoto, Akakura, & Maruoka, 2012).
Wissenschaftliche Forschungsanwendungen
Dopamin-Rezeptor-Agonist
Diese Verbindung wurde als Dopamin-Rezeptor-Agonist untersucht . In einer Studie wurde festgestellt, dass eine Verbindung namens RDS-127, ein Derivat von 2-(Di-n-propylamino)ethylamin, einige zentral vermittelte kardiovaskuläre Wirkungen hat . Die Studie ergab, dass RDS-127 eine dosisabhängige Bradykardie bei normotensiven, narkotisierten Ratten hervorrief .
REM-Schlaf-Unterdrückung
Eine weitere interessante Anwendung dieser Verbindung liegt im Bereich der Schlafforschung . Eine Studie ergab, dass 2-(Di-n-propylamino)ethylamin den REM-Schlaf und die respiratorische motorische Aktivität unterdrücken kann . Dies wurde durch die Verwendung des 5-HT(1A)-Rezeptor-Agonisten 8-Hydroxy-2-(Di-n-propylamino)tetralin (8-OH-DPAT) erreicht, um REM-Schlaf-aktive Neuronen selektiv zum Schweigen zu bringen .
Chemische Synthese
N1,N1-Dipropylethan-1,2-diamin wird auch in der chemischen Synthese verwendet . Es ist bei verschiedenen Chemielieferanten erhältlich, was auf seine Verwendung in verschiedenen chemischen Reaktionen und Syntheseprozessen hindeutet </
Wirkmechanismus
Target of Action
N1,N1-Dipropylethane-1,2-diamine, also known as 2-(Di-n-propylamino)ethylamine, primarily targets clay minerals . These minerals are often found in drilling environments, where they can cause wellbore instability and reservoir damage .
Mode of Action
The compound acts as a clay-swelling inhibitor . It interacts with the surface of montmorillonite, a type of clay mineral, to prevent its hydration . The adsorption ability of the compound on the montmorillonite surface is significantly affected by its molecular conformation . Specifically, the dihedral angle of the compound decreases by approximately 20° when adsorbed on the surface of montmorillonite, tending to adsorb in a plane state .
Biochemical Pathways
It’s known that the compound inhibits the hydration of clay minerals, which can reduce the risk of wellbore instability and reservoir damage .
Pharmacokinetics
It’s known that the compound is fully miscible in water , which could potentially influence its bioavailability in aqueous environments.
Result of Action
The primary result of the compound’s action is the inhibition of clay swelling . This reduces the risk of wellbore instability and reservoir damage, which are common problems in drilling environments .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature . For instance, the adsorption stability of the compound on the montmorillonite surface decreases with increasing temperature . This is because increasing temperature can lead to more frequent conformational changes, which weaken the interaction between the compound and montmorillonite, thus reducing adsorption stability .
Safety and Hazards
“N1,N1-Dipropylethane-1,2-diamine” is classified as a dangerous substance. It has hazard statements H314-H335, indicating that it causes skin irritation and serious eye irritation . The precautionary statements include P260-P264-P271-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P363-P403+P233-P405-P501 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N',N'-dipropylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-3-6-10(7-4-2)8-5-9/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDXQHYISPCTGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30931151 | |
| Record name | N~1~,N~1~-Dipropylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14165-22-1 | |
| Record name | N~1~,N~1~-Dipropylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-aminoethyl)dipropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



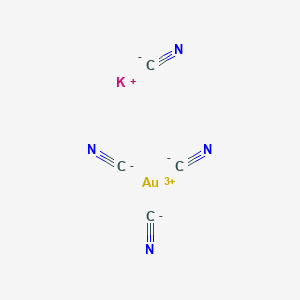
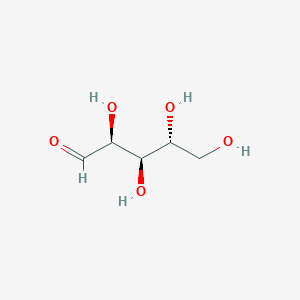
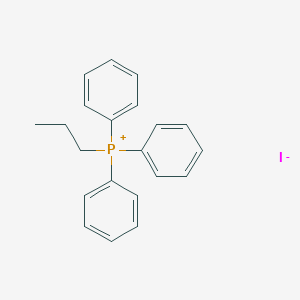
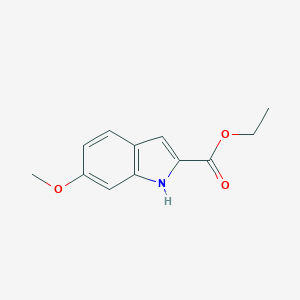
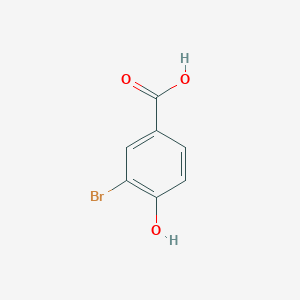
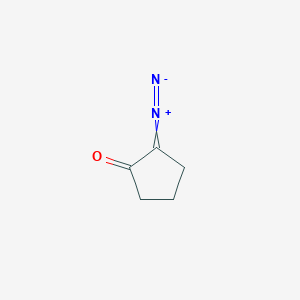

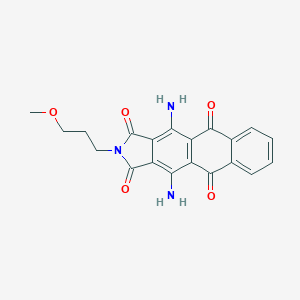
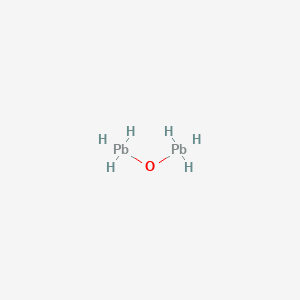

![4-[(4-Cyanophenyl)methyl]benzonitrile](/img/structure/B84387.png)

